molecular formula C14H21N3O5 B15363617 1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B15363617
M. Wt: 311.33 g/mol
InChI Key: VRKKFNNSVKYYIE-QJPTWQEYSA-N
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Description

1-[(2R,4S,5R)-4-Hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a chemical compound with potential significance in various scientific fields. This compound consists of a pyrimidine ring fused with a hydroxyl-oxolane structure, coupled with a morpholinylmethyl substituent. Its unique configuration offers potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves:

  • Starting from commercially available starting materials.

  • Construction of the oxolane ring via a series of cyclization reactions.

  • Introduction of the morpholine ring through nucleophilic substitution.

  • Methylation and other functional group transformations to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production may involve scalable synthetic routes with optimized reaction conditions:

  • Catalysis and reagents that promote high yield and purity.

  • Use of efficient purification techniques like chromatography.

  • Application of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5R)-4-Hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes several types of reactions:

  • Oxidation: : Typically involves reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Employs reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions facilitated by various catalysts or base/acid conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon, platinum, transition metal complexes.

Major Products

  • Oxidation products include ketones and carboxylic acids.

  • Reduction products often yield alcohols or amines.

  • Substitution reactions can introduce various functional groups, modifying the chemical and biological properties of the compound.

Scientific Research Applications

1-[(2R,4S,5R)-4-Hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione finds diverse applications:

  • Chemistry: : As an intermediate in organic synthesis, used in the construction of complex molecules.

  • Biology: : Serves as a biochemical probe or ligand in molecular biology studies.

  • Medicine: : Potential therapeutic agent due to its unique biological activity, under research for drug development.

  • Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Interacts with specific enzymes or receptors in biological systems.

  • Pathways Involved: : Participates in cellular signaling pathways or biochemical cascades, modulating physiological responses.

Comparison with Similar Compounds

Compared to similar compounds:

  • 5-Methylpyrimidine-2,4-dione: : Lacks the complex ring structure and morpholine substituent, thus exhibiting different chemical properties.

  • 1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl] derivatives: : Variations in substituents lead to altered reactivity and biological activity.

By comparing its structure and properties, 1-[(2R,4S,5R)-4-Hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione stands out for its unique configuration, impacting its chemical and biological applications.

Properties

Molecular Formula

C14H21N3O5

Molecular Weight

311.33 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-13(9)19)12-6-10(18)11(22-12)8-16-2-4-21-5-3-16/h7,10-12,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1

InChI Key

VRKKFNNSVKYYIE-QJPTWQEYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN3CCOCC3)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN3CCOCC3)O

Origin of Product

United States

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